Cas no 1016771-85-9 (2-(trifluoromethyl)-1,3-thiazolidine)

2-(trifluoromethyl)-1,3-thiazolidine 化学的及び物理的性質
名前と識別子
-
- Thiazolidine, 2-(trifluoromethyl)-
- 2-(trifluoromethyl)-1,3-thiazolidine
-
- MDL: MFCD09934579
- インチ: 1S/C4H6F3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2
- InChIKey: FGTZSYSBYNJFDC-UHFFFAOYSA-N
- ほほえんだ: S1CCNC1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 157.017305g/mol
- どういたいしつりょう: 157.017305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 157.16g/mol
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37.3Ų
2-(trifluoromethyl)-1,3-thiazolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307264-10.0g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 10.0g |
$1380.0 | 2023-02-25 | |
Enamine | EN300-307264-0.5g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 0.5g |
$251.0 | 2023-09-05 | |
Enamine | EN300-307264-2.5g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 2.5g |
$629.0 | 2023-09-05 | |
Chemenu | CM420205-1g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95%+ | 1g |
$369 | 2023-03-05 | |
Enamine | EN300-307264-10g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 10g |
$1380.0 | 2023-09-05 | |
1PlusChem | 1P01B7EZ-2.5g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 2.5g |
$734.00 | 2025-03-19 | |
Enamine | EN300-307264-1g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 1g |
$321.0 | 2023-09-05 | |
A2B Chem LLC | AW01643-10g |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 10g |
$1488.00 | 2024-04-20 | |
Aaron | AR01B7NB-250mg |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 250mg |
$244.00 | 2025-02-09 | |
Aaron | AR01B7NB-50mg |
2-(trifluoromethyl)-1,3-thiazolidine |
1016771-85-9 | 95% | 50mg |
$129.00 | 2025-03-30 |
2-(trifluoromethyl)-1,3-thiazolidine 関連文献
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
2-(trifluoromethyl)-1,3-thiazolidineに関する追加情報
Professional Introduction to Compound with CAS No. 1016771-85-9 and Product Name: 2-(trifluoromethyl)-1,3-thiazolidine
The compound with the CAS number 1016771-85-9 and the product name 2-(trifluoromethyl)-1,3-thiazolidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, characterized by its trifluoromethyl substituent and thiazolidine core structure, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The unique structural features of this molecule contribute to its potential as a building block for novel therapeutic agents, particularly in addressing complex biological targets.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, lipophilicity, and binding affinity. The incorporation of a trifluoromethyl group into organic molecules often modulates their pharmacokinetic properties, making them more suitable for clinical applications. The presence of this group in 2-(trifluoromethyl)-1,3-thiazolidine not only improves its physicochemical properties but also opens up possibilities for designing drugs with improved efficacy and reduced side effects.
The thiazolidine ring system is another critical feature of this compound, which is known for its role in various bioactive molecules. Thiazolidines are prominent scaffolds in drug discovery due to their ability to mimic natural biomolecules and interact with biological targets. For instance, derivatives of thiazolidine have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The combination of a trifluoromethyl group with a thiazolidine core in 2-(trifluoromethyl)-1,3-thiazolidine suggests potential applications in developing next-generation therapeutics that could address unmet medical needs.
Recent research has highlighted the importance of fluorinated heterocycles in medicinal chemistry. Studies have demonstrated that compounds containing trifluoromethyl groups exhibit superior pharmacological profiles compared to their non-fluorinated counterparts. This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the binding affinity of drug candidates to their target proteins. Furthermore, fluorination can influence metabolic pathways, leading to increased bioavailability and prolonged half-life of therapeutic agents.
In the context of drug development, 2-(trifluoromethyl)-1,3-thiazolidine has shown promise as a precursor for synthesizing novel bioactive molecules. Researchers have leveraged its structural framework to develop compounds with targeted mechanisms of action. For example, modifications at the trifluoromethyl position or other functional groups within the thiazolidine ring have led to the discovery of potent inhibitors of enzymes involved in disease pathways. These findings underscore the compound's potential as a versatile intermediate in medicinal chemistry.
The synthesis and characterization of 2-(trifluoromethyl)-1,3-thiazolidine have been subjects of extensive investigation. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring its suitability for further derivatization and application in drug discovery programs. Techniques such as fluorination reactions and cyclization processes have been pivotal in constructing this compound's unique structure. The development of efficient synthetic routes not only facilitates access to this compound but also contributes to the broader arsenal of tools available for medicinal chemists.
One of the most compelling aspects of 2-(trifluoromethyl)-1,3-thiazolidine is its potential as a scaffold for developing small-molecule drugs with improved pharmacological properties. The combination of a trifluoromethyl group and a thiazolidine core offers a balance between lipophilicity and metabolic stability, which are crucial factors for drug efficacy. Additionally, thiazolidines are known for their ability to interact with various biological targets, including enzymes and receptors involved in critical disease pathways.
Current research trends indicate that fluorinated heterocycles like 2-(trifluoromethyl)-1,3-thiazolidine are gaining prominence in drug discovery efforts. The ability to fine-tune their chemical properties through structural modifications allows for the development of highly specific and potent drug candidates. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against key enzymes implicated in cancer progression. Such findings highlight its potential as a lead compound or intermediate in oncology research.
The pharmaceutical industry continues to invest heavily in exploring novel molecular entities derived from fluorinated heterocycles. The unique properties of compounds like 2-(trifluoromethyl)-1,3-thiazolidine make them attractive candidates for further investigation. As research progresses, it is anticipated that new therapeutic applications will be uncovered, further solidifying their role in modern medicine.
In conclusion,2-(trifluoromethyl)-1,3-thiazolidine, with its CAS number 1016771-85-9, represents a significant contribution to pharmaceutical chemistry. Its structural features and potential applications make it a valuable asset in drug development programs aimed at addressing complex diseases. As research continues to uncover new therapeutic possibilities derived from fluorinated heterocycles,2-(trifluoromethyl)-1,3-thiazolidine is poised to play an increasingly important role in shaping the future of medicine.
1016771-85-9 (2-(trifluoromethyl)-1,3-thiazolidine) 関連製品
- 1251923-38-2(2-amino-2-2-(trifluoromethyl)cyclopropylacetic acid)
- 175393-09-6(5-Bromo-2-(Cbz-amino)pyridine)
- 1820619-51-9(2-(Azidomethyl)-1,1-difluorocyclopentane)
- 2171756-40-2(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1602899-08-0((4-bromo-2-nitrophenyl)methanesulfonamide)
- 2229689-44-3(3-(3-hydroxyprop-1-en-1-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1427544-99-7(methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate)
- 1260758-40-4(4-Chloro-5,6-difluoronicotinaldehyde)
- 2325080-23-5(4,4-difluoro-1-{3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)
- 894006-51-0(N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide)




